Propylammonium nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

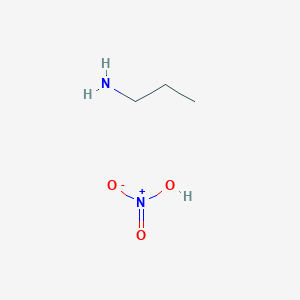

nitric acid;propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.HNO3/c1-2-3-4;2-1(3)4/h2-4H2,1H3;(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQFNTYKHHDUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047927 | |

| Record name | Propylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22113-88-8 | |

| Record name | Propylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Defining Propylammonium Nitrate as a Protic Ionic Liquid

An In-depth Technical Guide to Propylammonium Nitrate (CAS: 22113-88-8)

This compound (PAN), identified by the CAS number 22113-88-8, is a protic ionic liquid (PIL) that has emerged as a compound of significant interest across multiple scientific disciplines.[1] Composed of a propylammonium cation ([CH₃(CH₂)₂NH₃]⁺) and a nitrate anion (NO₃⁻), PAN is distinguished from many other ionic liquids by the presence of a transferable proton on the cation.[2] This characteristic fundamentally influences its properties and behavior. Unlike conventional molecular solvents, PAN possesses a unique combination of features including low vapor pressure, high thermal stability, and tunable solvency, which are hallmarks of ionic liquids.[3][4]

The defining characteristic of PAN is its distinct, self-assembled nanostructure. In its bulk form, it organizes into a bicontinuous, sponge-like structure (L₃ phase) resulting from the segregation of its polar ionic domains (ammonium-nitrate groups) and nonpolar domains (propyl chains).[1][4] This amphiphilic nanostructure is more pronounced than in its shorter-chain analogue, ethylammonium nitrate (EAN), and is central to its function as a versatile solvent and its performance in various applications.[1] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of PAN for professionals in research and development.

Physicochemical Properties

The utility of PAN is grounded in its specific physical and chemical characteristics. These properties are a direct consequence of the interplay between the hydrogen bonding network, electrostatic interactions, and van der Waals forces established between the constituent ions.[1][2]

Core Physical Data

A summary of the key physical properties of this compound is presented below. These values are critical for its application in experimental design and process modeling.

| Property | Value | Temperature (°C) | Source(s) |

| CAS Number | 22113-88-8 | N/A | [5][6] |

| Molecular Formula | C₃H₁₀N₂O₃ | N/A | [6][7] |

| Molecular Weight | 122.12 g/mol | N/A | [1][6][7] |

| Appearance | Colorless to orange liquid | Ambient | [5][8] |

| Melting Point | 3.5 °C | N/A | [3][9] |

| Density | 1.12 - 1.15 g/cm³ | 25 | [1][7][10] |

| Dynamic Viscosity | 45 - 66.4 mPa·s (cP) | 25 | [1][7] |

| Ionic Conductivity | ~25 mS/cm | 25 | [1] |

| Surface Tension | ~45 mN/m | 25 | [1][10] |

Causality Behind Property Trends: When compared to other short-chain alkylammonium nitrates, a clear trend emerges. PAN's viscosity is notably higher than that of ethylammonium nitrate (EAN).[1][11] This is a direct result of the longer propyl chain, which increases the strength of van der Waals interactions between cations, leading to greater resistance to flow.[1] Conversely, its ionic conductivity is lower than EAN's. The larger size of the propylammonium cation impedes its mobility through the liquid, thereby reducing the overall conductivity.[1]

Molecular Structure and Nanoscale Organization

The most scientifically compelling feature of PAN is its nanoscale heterogeneity. Neutron diffraction studies have confirmed that PAN forms a bicontinuous, sponge-like nanostructure, where polar networks formed by hydrogen-bonded ammonium and nitrate groups are interspersed with nonpolar domains created by the aggregation of the propyl chains.[1] This inherent segregation is more significant in PAN than in EAN due to the stronger solvophobic effect of the longer alkyl chain.[9]

This self-assembly dictates PAN's solvent properties, allowing it to dissolve a diverse range of solutes, including both polar and non-polar molecules, and to support the formation of micelles, lyotropic liquid crystals, and microemulsions.[3][9][11]

Caption: Nanostructure of PAN showing segregation of polar and nonpolar domains.

Synthesis of this compound

PAN is typically synthesized via a straightforward Brønsted acid-base neutralization reaction. The protocol is robust and can be performed at a laboratory scale with standard equipment.

Diagram of Synthesis Reaction

Caption: Reaction scheme for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of PAN from propylamine and nitric acid in an aqueous solution, followed by purification.

Materials & Equipment:

-

n-Propylamine (C₃H₇NH₂)[12]

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

High-vacuum line

-

Karl Fischer titrator (for water content analysis)

Procedure:

-

Reaction Setup: In a round-bottom flask placed in an ice bath, add an equimolar amount of propylamine to deionized water and begin stirring.

-

Acid Addition: Slowly add an equimolar amount of concentrated nitric acid to the stirred propylamine solution using a dropping funnel.[1] This is an exothermic reaction; maintain the temperature of the mixture below 40°C to prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Water Removal (Step 1): Remove the bulk of the water from the resulting aqueous PAN solution using a rotary evaporator.[3][11]

-

Water Removal (Step 2): For rigorous drying, transfer the concentrated PAN to a suitable flask and heat it to 110-120 °C under a nitrogen atmosphere or high vacuum for several hours.[3][11] This step is crucial to minimize water content, which can significantly affect the physicochemical properties of the ionic liquid, and to prevent the formation of nitrous oxide impurities.[1][3]

-

Quality Control: Verify the final water content using Karl Fischer titration. For most applications, a water content of <0.01% is desirable.[3]

Self-Validation: The success of the synthesis is validated by measuring the final water content. Furthermore, techniques like ¹H and ¹³C NMR can be used to confirm the chemical structure and purity of the final product, ensuring no significant impurities are present.[2]

Applications in Research and Development

The unique properties of PAN make it a versatile tool for scientists and researchers in various fields.

Advanced Solvent Systems

PAN's primary application is as a "designer" solvent.[3] Its amphiphilic nanostructure enables it to dissolve a wide array of both organic and inorganic compounds.[1] It is particularly effective as a medium for the self-assembly of surfactant molecules, forming structures like micelles and microemulsions that are critical in drug delivery formulations and nanostructured reaction media.[4][9]

Electrochemical Devices

With its high ionic conductivity, PAN is a promising candidate for use as an electrolyte in energy storage technologies such as lithium-ion batteries, supercapacitors, and fuel cells.[1][13] Studies have demonstrated that PAN-based electrolytes can lead to improved charge/discharge cycles compared to traditional organic solvent-based electrolytes.[1] The addition of nanoparticles, such as gold nanospheres, can further modify transport properties, decreasing viscosity and increasing ionic conductivity.[14]

Materials Science and Lubrication

PAN exhibits excellent tribological properties, making it a candidate for advanced lubrication applications.[1] Its ionic nature allows it to form a stable, protective film on metal surfaces, effectively reducing friction and wear in mechanical systems.[1]

Biological and Pharmaceutical Applications

In the life sciences, PAN is being investigated for its ability to stabilize biomolecules like proteins and enzymes.[1] The ionic liquid environment can enhance the solubility and long-term stability of these delicate structures, which is a significant advantage in biocatalysis and the formulation of protein-based therapeutics.[1] Furthermore, its role as a solvent for creating microemulsions is directly applicable to developing novel drug delivery systems.[1]

Safety, Handling, and Toxicology

As a laboratory chemical, proper handling of PAN is imperative. It is classified as an oxidizing liquid that may intensify fire.[5]

Key Hazards:

-

Oxidizer: Keep away from combustible materials, heat, sparks, and open flames.[5]

-

Irritant: Causes serious eye irritation and skin irritation. May cause respiratory irritation upon inhalation.[5]

-

Thermal Stability: Avoid temperatures above 80°C, as spontaneous decomposition may occur, generating toxic gases such as carbon oxides (CO, CO₂) and nitrous gases (NOx).[5][8]

Handling and Storage Protocol

Caption: Workflow for the safe handling and storage of this compound.

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5][8]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5]

Toxicology: The chemical, physical, and toxicological properties have not been exhaustively investigated.[5] No components are identified as probable, possible, or confirmed human carcinogens by IARC at levels ≥0.1%.[5] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[5]

Conclusion and Future Outlook

This compound stands out among protic ionic liquids due to its well-defined, bicontinuous nanostructure, which imparts a unique and highly versatile set of physicochemical properties. Its utility as a solvent, electrolyte, and lubricant continues to be explored and validated in academic and industrial research. Ongoing research is focused on optimizing its performance by modifying its structure and investigating new applications in areas like carbon capture and biomass processing.[1] As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in the laboratory and beyond.

References

-

This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. SciSpace. [Link]

-

This compound | C3H10N2O3 | CID 10197675. PubChem, National Center for Biotechnology Information. [Link]

-

Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. AIP Publishing. (2018-04-04). [Link]

-

n-PROPYL NITRATE | C3H7NO3 | CID 12307. PubChem, National Center for Biotechnology Information. [Link]

-

Ammonium Nitrate - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. ACS Publications, The Journal of Physical Chemistry B. (2009-12-29). [Link]

-

Molecular Mobility in this compound as Studied by Pulsed NMR. ResearchGate. (2022-09-23). [Link]

-

Effect of Gold Nanoparticles on Transport Properties of the Protic Ionic Liquid this compound. ACS Publications, Journal of Chemical & Engineering Data. (2021-07-21). [Link]

-

Safety Data Sheet: Ammonium nitrate. Carl ROTH. [Link]

-

Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. National Institutes of Health (NIH). (2022-12-16). [Link]

-

Near Surface Properties of Mixtures of this compound with n-Alkanols 1. Nanostructure. ResearchGate. (2025-08-10). [Link]

-

Ignition of an Aqueous Ammonia / Ammonium Nitrate Fuel. Ammonia Energy Association. [Link]

-

contents. OSTI.GOV. [Link]

-

Propylamine. Wikipedia. [Link]

-

This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. ACS Publications. (2009-12-29). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy this compound | 22113-88-8 [smolecule.com]

- 5. iolitec.de [iolitec.de]

- 6. This compound | C3H10N2O3 | CID 10197675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 8. iolitec.de [iolitec.de]

- 9. scispace.com [scispace.com]

- 10. Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Propylamine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

What are the physicochemical properties of propylammonium nitrate?

An In-Depth Technical Guide to the Physicochemical Properties of Propylammonium Nitrate

Foreword

This compound (PAN) stands as a cornerstone material in the field of protic ionic liquids (PILs). As a salt with a melting point below ambient temperature, it offers a unique solvent and electrolyte environment, characterized by a distinct nanoscale architecture that dictates its macroscopic properties. This guide provides a comprehensive exploration of the essential physicochemical properties of PAN, intended for researchers, chemists, and materials scientists. Our objective is to move beyond mere data reporting, offering a synthesized understanding of how PAN's molecular structure influences its thermal behavior, transport properties, and solvation capabilities. The experimental protocols detailed herein are designed to be robust and self-validating, reflecting best practices in the characterization of ionic liquids.

Molecular Identity and Synthesis

This compound is a protic ionic liquid formed by the transfer of a proton from a Brønsted acid (nitric acid) to a Brønsted base (propylamine).[1] This simple acid-base neutralization reaction is the primary route for its synthesis.

Synthesis Protocol

The synthesis of PAN is a straightforward exothermic reaction that requires careful temperature control to prevent the formation of by-products, such as propylammonium nitrite, which can occur at temperatures exceeding 70°C.[4]

Methodology:

-

Chill an aqueous solution of concentrated nitric acid (HNO₃) in an ice bath.

-

Gradually add an equimolar amount of propylamine (C₃H₇NH₂) to the nitric acid solution under constant and vigorous stirring.[4] The slow addition and cooling are critical for dissipating the heat of reaction.

-

Monitor the pH of the solution throughout the addition, aiming for a neutral endpoint (pH ~7) to ensure a 1:1 molar ratio of the cation and anion.

-

Once the reaction is complete, remove the water content from the resulting aqueous solution, typically via rotary evaporation under reduced pressure.

-

For high-purity applications, the final product should be dried extensively under a high vacuum (e.g., 7·10⁻¹ mbar) for an extended period (e.g., 48 hours) at room temperature to minimize residual water.[5] The residual water content can be verified using ¹H NMR spectroscopy or Karl Fischer titration.[5]

Caption: Synthesis of this compound via Proton Transfer.

Core Physicochemical Properties

The utility of PAN is defined by its physical characteristics. Compared to its lower alkyl chain analogue, ethylammonium nitrate (EAN), PAN exhibits a lower melting point, reduced conductivity and density, but a higher viscosity.[6] These differences arise primarily from the longer propyl chain.

| Property | Value | Temperature (°C) |

| Melting Point | 3.5 °C | N/A |

| Density | 1.15 g/cm³ | 25 °C |

| Viscosity | 66.4 cP (mPa·s) | 25 °C |

| Molecular Weight | 122.12 g/mol | N/A |

Data sourced from Alfa Chemistry.[2]

Thermal Properties and Stability

The thermal behavior of an ionic liquid dictates its operational temperature window. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this characterization.[7][8]

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine phase transitions such as melting point (Tₘ), crystallization temperature (T꜀), and glass transition temperature (T₉).[7] For PAN, the melting point is a key characteristic, reported at 3.5°C.[6]

-

Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as a function of temperature in a controlled atmosphere.[8] It is essential for determining the thermal stability and decomposition temperature of the ionic liquid.[9] Ionic liquids generally have negligible vapor pressure, so mass loss is almost exclusively due to decomposition.[1][10]

Caption: Workflow for the Thermal Characterization of Ionic Liquids.

Experimental Protocol: Thermal Analysis

Objective: To determine the phase transitions and thermal decomposition temperature of PAN.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Hermetically sealed aluminum pans

DSC Procedure:

-

Accurately weigh 5-10 mg of dried PAN into an aluminum DSC pan and hermetically seal it.

-

Place the sealed pan in the DSC cell. An empty, sealed pan is used as a reference.

-

Equilibrate the sample at a starting temperature, for example, 25°C.

-

Execute a cooling cycle down to a temperature well below the expected transitions (e.g., -80°C) at a controlled rate (e.g., 10°C/min).[7]

-

Execute a heating cycle from the low temperature back up to a point below decomposition (e.g., 200°C) at the same controlled rate.[7]

-

A second heating/cooling cycle is often performed to ensure a consistent thermal history.[7]

-

Analyze the resulting thermogram to identify endothermic and exothermic peaks corresponding to melting and crystallization, and step changes corresponding to glass transitions.[11]

TGA Procedure:

-

Accurately weigh 10-15 mg of dried PAN into a TGA crucible (platinum or alumina).

-

Place the crucible onto the TGA balance mechanism.

-

Heat the sample from ambient temperature to an upper limit well beyond decomposition (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate ~40 mL/min).[9][12]

-

Record the mass loss as a function of temperature.

-

Determine the onset decomposition temperature (Tₒₙₛₑₜ), which represents the start of significant thermal degradation.[9]

Transport Properties: Density, Viscosity, and Conductivity

The transport properties of PAN are critical for applications in electrochemistry and as a reaction medium. These properties are highly temperature-dependent.

Density

Density is a fundamental property required for many engineering calculations and for understanding molecular packing. The density of PAN at 25°C is 1.15 g/cm³.[2] Studies have shown that density decreases linearly with increasing temperature, which is typical for liquids.[13]

Viscosity

Viscosity measures a fluid's resistance to flow and is a crucial parameter for applications involving mass transport. At 25°C, the viscosity of PAN is reported to be 66.4 cP[2] (or ~76 mPa·s[1]). This is significantly higher than many common molecular solvents. The viscosity of PAN, like other ionic liquids, decreases exponentially with increasing temperature. For most applications, PAN behaves as a Newtonian fluid, meaning its viscosity is independent of the shear rate, although some weak shear-thinning has been observed at very high shear rates.[1]

Ionic Conductivity

High ionic conductivity is a hallmark of many ionic liquids, making them suitable as electrolytes.[6] The conductivity arises from the movement of the propylammonium cations and nitrate anions. It is inversely related to viscosity; as temperature increases, viscosity decreases, and ionic mobility (and thus conductivity) increases. The relationship between conductivity and temperature for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.[14][15]

Caption: Workflow for Measuring Key Transport Properties of PAN.

Experimental Protocols: Transport Properties

Objective: To measure the density, viscosity, and ionic conductivity of PAN over a range of temperatures.

Instrumentation:

-

Vibrating tube densitometer

-

Cone-and-plate rheometer with Peltier temperature control[1]

-

Conductivity cell with a conductivity meter or impedance spectrometer[16]

-

Jacketed vessel connected to a circulating thermal bath

General Procedure:

-

Ensure the PAN sample is thoroughly dried to minimize the influence of water.

-

Place the sample in the appropriate instrument (densitometer, rheometer, or conductivity cell).

-

Allow the sample to thermally equilibrate at the desired temperature (e.g., from 288.15 K to 353.15 K in 5 K increments).[13]

-

Perform the measurement according to the instrument's standard operating procedure.

Specific Methodologies:

-

Density: Measure using a calibrated vibrating tube densitometer. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the sample's density.

-

Viscosity: Use a rheometer in a cone and plate configuration. Maintain the temperature with a Peltier plate.[1] Measure viscosity by sweeping the shear rate (e.g., from 1 to 2500 s⁻¹) to confirm Newtonian behavior and determine the zero-shear viscosity.[1]

-

Conductivity: Use a two-electrode conductivity cell. Calibrate the cell using standard KCl solutions of known conductivity to determine the cell constant.[16] Measure the impedance or resistance of the PAN-filled cell at a specific frequency (typically 1 kHz) and calculate the conductivity.

Solubility and Nanostructure

PAN is typically soluble in water and other polar solvents.[17] A defining feature of PAN and similar PILs is its nanoscale heterogeneity.[6] Strong electrostatic interactions and hydrogen bonding between the ammonium cation headgroups and nitrate anions lead to the formation of charged, polar domains.[1][6] The nonpolar propyl chains are solvophobically excluded from these regions and aggregate to form separate apolar domains.[1] This results in a bicontinuous, sponge-like nanostructure that percolates throughout the liquid. This inherent structure is responsible for PAN's ability to dissolve both polar and nonpolar species and to support the self-assembly of surfactants into micelles and microemulsions.[4][6]

Caption: Conceptual Model of Nanostructure Segregation in PAN.

Applications Overview

The unique physicochemical properties of this compound enable its use in a variety of fields:

-

Green Chemistry: As a solvent with negligible vapor pressure, it is an alternative to volatile organic compounds (VOCs) in chemical synthesis and catalysis.[6][18]

-

Electrochemistry: Its high ionic conductivity and wide electrochemical window make it a suitable electrolyte for batteries and supercapacitors.[1]

-

Materials Science: It serves as a medium for the synthesis of nanoparticles and for the formation of structured materials like microemulsions and lyotropic liquid crystals.[4][6]

-

Lubrication: PAN has been studied for its potential use as a lubricant, where its boundary layer formation is of interest.[1]

References

-

Greaves, T. L., & Drummond, C. J. (2008). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. SciSpace. [Link]

-

Rilo, E., et al. (2016). Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. The Journal of Physical Chemistry B, ACS Publications. [Link]

-

Sweeney, J., Webber, G. B., & Atkin, R. (2015). Near surface properties of mixtures of this compound with n-alkanols 2. Nanotribology and fluid dynamics. RSC Publishing. [Link]

-

Scarpellini, E., et al. (2016). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. EDXD-GROUP. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Hiyka. This compound. [Link]

-

Pires, J., et al. (2013). Density, conductivity, viscosity, and excess properties of (pyrrolidinium nitrate-based Protic Ionic Liquid + propylene carbonate) binary mixture. Queen's University Belfast Research Portal. [Link]

-

Stachowska, E., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Institutes of Health. [Link]

-

Verdaasdonk, J. A., & Becuwe, A. (2013). DSC and TGA Investigation on Ammonium Nitrate-Based Solid Propellant Doped with Ammonium Dichromate for Gas Generator Applications. ResearchGate. [Link]

-

ResearchGate. (2018). What is the common way to measure ionic conductivity of a liquid electrolyte?[Link]

-

Gkountaras, A., et al. (2022). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. MDPI. [Link]

-

Villar-Garcia, I. J., et al. (2015). Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. ResearchGate. [Link]

-

Zhang, Y., et al. (2018). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

-

Gunaratne, H. Q. N. (2020). Industrial Applications of Ionic Liquids. MDPI. [Link]

-

Adamczyk, M., Masłowska-Lipowicz, I., & Wyrębska, Ł. (2022). Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). Biblioteka Nauki. [Link]

-

C-Therm Technologies Ltd. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). [Link]

Sources

- 1. Near surface properties of mixtures of this compound with n-alkanols 2. Nanotribology and fluid dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 3. This compound | C3H10N2O3 | CID 10197675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 193.205.145.99 [193.205.145.99]

- 6. scispace.com [scispace.com]

- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. hiyka.com [hiyka.com]

- 18. Industrial Applications of Ionic Liquids [mdpi.com]

Propylammonium Nitrate: A Comprehensive Technical Guide to Synthesis and Characterization

Introduction: The Significance of Propylammonium Nitrate

This compound (PAN) is a protic ionic liquid (PIL) that has garnered significant attention within the scientific community. Composed of a propylammonium cation and a nitrate anion, PAN is distinguished by its unique physicochemical properties, including high thermal stability, low vapor pressure, and the ability to dissolve a wide array of both organic and inorganic substances.[1] Its amphiphilic nature gives rise to a bicontinuous sponge-like nanostructure in its bulk form, comprising segregated polar and nonpolar domains.[2][3] This distinct nanostructure, more pronounced than in similar ionic liquids like ethylammonium nitrate (EAN), is a result of strong hydrogen bonding between the ammonium and nitrate groups, coupled with the interdigitation of the propyl chains.[2][4] These characteristics make PAN a versatile medium for a range of applications, including chemical synthesis, electrochemical devices, and materials science.[2][5][6][7][8] This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is primarily achieved through a straightforward acid-base neutralization reaction. This method is favored for its high yield and the relative ease of purification of the final product.

Causality in Experimental Design

The choice of a neutralization reaction between propylamine (a weak base) and nitric acid (a strong acid) is predicated on the fundamental principles of acid-base chemistry, leading to the formation of a salt and water. The gradual addition of the amine to the acid is a critical safety and quality control measure. This ensures effective heat dissipation from the exothermic reaction, preventing potential side reactions such as the oxidation of propylamine, which can occur at elevated temperatures.[2] Maintaining a low temperature during the reaction is paramount to preserving the integrity of the desired product.

Detailed Step-by-Step Synthesis Protocol

Materials and Equipment:

-

Propylamine (C₃H₇NH₂)

-

Nitric acid (HNO₃), aqueous solution

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Preparation of the Reaction Vessel: Place a round-bottom flask containing a magnetic stir bar in an ice bath situated on a magnetic stirrer.

-

Acid Dilution: Carefully add a predetermined amount of concentrated nitric acid to a calculated volume of deionized water in the flask to achieve the desired molarity. Allow the solution to cool to below 10°C.

-

Slow Addition of Amine: Slowly add propylamine dropwise to the stirred nitric acid solution using a dropping funnel. Monitor the temperature of the reaction mixture closely, ensuring it remains below 20°C.

-

Neutralization and pH Monitoring: Continue the addition of propylamine until the solution reaches a neutral pH (pH ≈ 7), which can be verified using a pH meter or indicator strips.

-

Removal of Water: Once the reaction is complete, remove the excess water from the resulting solution using a rotary evaporator under reduced pressure.

-

Final Drying: Transfer the concentrated this compound to a vacuum oven and dry at a moderate temperature (e.g., 60°C) until a constant weight is achieved, indicating the complete removal of residual water.

Safety Precautions:

-

Always work in a well-ventilated fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

-

Nitric acid is highly corrosive; handle with extreme care.

-

The neutralization reaction is exothermic; strict temperature control is essential to prevent runaway reactions.

-

Propylamine is flammable and should be kept away from ignition sources.[12][13]

Alternative Synthesis Route: Solvent-Free Synthesis

A more recent development in the synthesis of PAN is the solvent-free method, which involves the direct mixing of propylamine and concentrated nitric acid.[2] This approach is more energy-efficient as it eliminates the need for solvent removal. However, it demands precise temperature control to prevent decomposition of the product.[2]

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound via neutralization.

Comprehensive Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and key physicochemical properties. A multi-technique approach is typically employed.

Spectroscopic Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing the interactions between the cation and anion.[14] In the FTIR spectrum of PAN, characteristic peaks corresponding to the N-H, C-H, and NO₃⁻ groups are observed. The positions and shapes of these peaks provide insights into the hydrogen bonding network within the ionic liquid.[2]

-

Experimental Protocol:

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of the synthesized PAN onto the ATR crystal.

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the propylammonium cation and to assess the purity of the sample.[15] The chemical shifts and coupling patterns of the protons on the propyl chain provide definitive structural information. Pulsed-field gradient NMR can also be employed to study the translational motion and diffusion coefficients of the ions.[15]

-

Experimental Protocol:

-

Dissolve a small amount of the synthesized PAN in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra to determine chemical shifts, integration, and coupling constants.

-

| Spectroscopic Data for this compound | |

| Technique | Key Observations and Interpretations |

| FTIR | C-H stretching modes from the propyl chain are observed around 2800–3000 cm⁻¹. The NO₃⁻ symmetric stretching is found near 1040 cm⁻¹, with its position influenced by cation-anion interactions.[2] |

| ¹H NMR | The spectrum shows distinct signals for the different proton environments in the propylammonium cation. The residual water content can also be estimated.[15][16] |

| ¹³C NMR | The spectrum displays three distinct signals corresponding to the three carbon atoms of the propyl chain, confirming the cationic structure.[15] |

Thermal Analysis

1. Differential Scanning Calorimetry (DSC):

DSC is used to determine the thermal transitions of PAN, such as the glass transition temperature (T₉) and melting point (Tₘ), if applicable. It also provides information on the thermal stability of the ionic liquid.[2] PAN is known to be thermally stable up to approximately 150°C.[2]

-

Experimental Protocol:

-

Accurately weigh a small amount of PAN (5-10 mg) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

2. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature of PAN and to assess its thermal stability.

-

Experimental Protocol:

-

Place a known mass of PAN into a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

-

| Thermal Properties of this compound | |

| Property | Typical Value |

| Thermal Stability (DSC) | Stable up to ~150°C[2] |

| Decomposition Temperature (TGA) | Onset of decomposition is typically observed above 150°C. |

Electrochemical Characterization

The electrochemical properties of PAN are crucial for its applications in devices such as batteries and supercapacitors.[2]

1. Electrochemical Window:

The electrochemical window (EW) is the potential range over which the ionic liquid is stable and does not undergo oxidation or reduction. A wide EW is desirable for electrolyte applications. The EW of PAN is comparable to that of EAN, typically in the range of 2.5–3.0 V.[2]

-

Experimental Protocol:

-

Use a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).

-

Use the synthesized PAN as the electrolyte.

-

Perform linear sweep voltammetry, scanning the potential to both anodic and cathodic limits until a significant increase in current is observed, indicating the decomposition of the electrolyte.

-

2. Ionic Conductivity:

The ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current. High ionic conductivity is essential for efficient charge transport in electrochemical devices.

-

Experimental Protocol:

-

Use a conductivity cell with two platinum electrodes.

-

Fill the cell with the synthesized PAN.

-

Measure the impedance of the cell over a range of frequencies using an impedance analyzer.

-

Calculate the conductivity from the measured resistance and the cell constant.

-

| Electrochemical Properties of this compound | |

| Property | Typical Value/Observation |

| Electrochemical Window | ~2.5–3.0 V[2] |

| Ionic Conductivity | Decreases with increasing alkyl chain length (EAN > PAN). Doping with metal salts can enhance conductivity.[2][17] |

Logical Relationship of Characterization Techniques

Caption: Interrelation of techniques for comprehensive PAN characterization.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers to produce and validate this important ionic liquid with confidence. The unique properties of PAN, stemming from its distinct nanostructure, continue to make it a subject of great interest for a wide range of scientific and industrial applications. As research in this field progresses, a thorough understanding of its fundamental chemistry, as outlined in this guide, will be indispensable for innovation.

References

- This compound | 22113-88-8 - Benchchem. (n.d.).

- Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. (2022-12-16). MDPI.

- Safety Data Sheet - Iolitec. (2022-09-20).

- Safety Data Sheet - NOVA Chemicals. (2020-03-13).

- SAFETY DATA SHEET. (2024-11-21).

- Safety Data Sheet - Iolitec. (2015-06-12).

- FTIR-ATR spectra of this compound (above) and butylammonium nitrate (below). - ResearchGate. (n.d.).

- FIR spectra of ethylammonium nitrate (EAN), this compound... - ResearchGate. (n.d.).

- Nitrates - Standard Operating Procedure. (2012-12-14).

- Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures - EDXD-GROUP. (2016-09-20).

- (PDF) Near Surface Properties of Mixtures of this compound with n-Alkanols 1. Nanostructure - ResearchGate. (2025-08-10).

- Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques - AIP Publishing. (2018-04-04).

- Molecular Mobility in this compound as Studied by Pulsed NMR - ResearchGate. (2022-09-23).

- Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. (2025-08-07).

-

Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques - IRIS - Politecnico di Milano. (n.d.). Retrieved from

- Propyllammonium Nitrate - Hiyka. (n.d.).

- Protic ionic liquids for sustainable uses - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03297C. (2023-12-08).

- Electrochemical anomalies of protic ionic liquid – Water systems: A case study using ethylammonium nitrate - R Discovery. (2016-07-16).

- Buy this compound | 22113-88-8 - Smolecule. (n.d.).

- Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior | The Journal of Physical Chemistry B - ACS Publications. (n.d.).

- THE NMR SPECTRA OF NITRATE ESTERS - DTIC. (n.d.).

- CAS 22113-88-8 this compound - Ionic Liquids / Alfa Chemistry. (n.d.).

- The interaction of ammonia with the protic ionic liquid ethylammonium nitrate: A simulation study | Request PDF - ResearchGate. (2025-08-10).

- Industrial Applications of Ionic Liquids - MDPI. (n.d.).

- Confined rapid thermolysis/FTIR spectroscopy of hydroxylammonium nitrate - Penn State. (n.d.).

- Industrial Applications of Ionic Liquids - PubMed. (2020-11-09).

- This compound | C3H10N2O3 | CID 10197675 - PubChem. (n.d.).

Sources

- 1. Buy this compound | 22113-88-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hiyka.com [hiyka.com]

- 6. Protic ionic liquids for sustainable uses - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03297C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Industrial Applications of Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. iolitec.de [iolitec.de]

- 11. iolitec.de [iolitec.de]

- 12. novachem.com [novachem.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 193.205.145.99 [193.205.145.99]

- 17. Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound | MDPI [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Propylammonium Nitrate

Abstract

Propylammonium nitrate (PAN) is a protic ionic liquid (PIL) recognized for its unique amphiphilic nanostructure and its utility as a versatile solvent.[1] Its application in various fields, including chemical synthesis, catalysis, and materials science, necessitates a thorough understanding of its thermal stability and decomposition behavior.[1][2] This guide provides a comprehensive technical overview of the thermal properties of PAN, detailing its decomposition pathway, the influence of experimental conditions, and the hazardous byproducts. It further presents validated, step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering researchers and drug development professionals a robust framework for assessing the thermal characteristics of PAN and related compounds.

Introduction to this compound (PAN)

This compound (C₃H₁₀N₂O₃), a salt with a melting point below room temperature, belongs to the class of protic ionic liquids.[2] It is formed through the proton transfer from nitric acid to propylamine.[1] This ionic composition imparts distinct properties such as low vapor pressure, a wide liquid range, and high thermal stability, making it an attractive alternative to traditional volatile organic solvents.[3] The structure of PAN consists of the propylammonium cation ([C₃H₇NH₃]⁺) and the nitrate anion ([NO₃]⁻), which interact through strong hydrogen bonds.[1] This interaction, coupled with the segregation of the polar ammonium-nitrate domains and nonpolar propyl chains, results in a well-defined nanostructure.[1]

Fundamentals of Thermal Analysis Techniques

The thermal stability of a material refers to its ability to resist decomposition at elevated temperatures.[4] For ionic liquids like PAN, understanding this stability is critical for defining safe operating temperature ranges and predicting shelf-life. The primary techniques employed for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is invaluable for determining the onset temperature of decomposition, quantifying mass loss at different stages, and studying decomposition kinetics.[6]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[7][8] It is used to detect thermal transitions such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[7][9][10]

The simultaneous application of TGA and DSC (STA) provides a comprehensive thermal profile, correlating mass loss events with their associated energetic changes.[4]

Thermal Behavior and Decomposition of this compound

PAN generally exhibits good thermal stability under normal conditions.[2] However, like all ammonium nitrate-based compounds, it is susceptible to decomposition at elevated temperatures, which can be vigorous and potentially hazardous.[11]

Decomposition Onset and Profile

The thermal decomposition of PAN is an exothermic process. While stable up to approximately 150°C, decomposition can be initiated at lower temperatures with prolonged heating.[1] Safety data suggests that temperatures above 80°C should be avoided to prevent spontaneous decomposition.[12] TGA experiments, typically performed with a constant heating ramp, are used to determine the key decomposition temperatures.[5]

| Thermal Parameter | Typical Temperature Range (°C) | Description |

| T_start | > 80 - 150 | The temperature at which decomposition and mass loss begin to be detectable.[1][6][12] |

| T_onset | > 150 | The extrapolated onset temperature, determined by the intersection of the baseline and the tangent of the decomposition curve.[1][6] |

| T_peak | Varies | The temperature at which the maximum rate of mass loss occurs, identified from the peak of the derivative thermogravimetric (DTG) curve.[6] |

Note: These values can vary significantly based on factors like heating rate, sample purity, and atmospheric conditions.

Decomposition Mechanism and Products

The decomposition of alkylammonium nitrates is a complex process. For PAN, the initial step is believed to be the cleavage of the O-NO₂ bond, a common pathway for alkyl nitrates.[13] The overall decomposition reaction can be influenced by the presence of impurities or catalytic species, such as transition metals.[14][15]

The primary hazardous decomposition products include:

-

Ammonia (NH₃)

-

Water (H₂O)

Under conditions of severe confinement and heating, the rapid generation of these gaseous products can lead to a violent rupture of containers or even an explosion.[17][18]

Experimental Protocols for Thermal Analysis

The following protocols provide a validated methodology for characterizing the thermal stability of PAN using TGA and DSC. Adherence to these steps ensures data integrity and operational safety.

Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed to determine the decomposition profile and thermal stability of PAN.

Rationale: A slow heating rate is selected to ensure thermal equilibrium and achieve good resolution of decomposition events. A nitrogen atmosphere is used to prevent oxidative side reactions.[5][19]

Step-by-Step Procedure:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. Start the nitrogen purge gas at a flow rate of 20-40 mL/min.[5][6]

-

Sample Preparation: Tare an appropriate sample pan (platinum or ceramic is recommended).[5] Accurately weigh 4-8 mg of PAN into the pan.[5] Ensure the sample is properly dried under vacuum to remove residual water, as moisture can affect the results.[6]

-

Loading: Carefully place the sample pan onto the TGA balance mechanism. Place an empty reference pan on the reference side if using a simultaneous (STA) instrument.

-

Thermal Method Setup:

-

Run and Data Collection: Start the experiment and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum decomposition rate (T_peak).

-

Determine the onset temperature (T_onset) from the intersection of the baseline tangent and the tangent at the point of maximum slope on the TGA curve.[6]

-

Protocol: Differential Scanning Calorimetry (DSC)

This protocol is used to identify thermal transitions and measure the heat of decomposition.

Rationale: Using crimped pans helps to contain the sample and build slight pressure, which can sharpen decomposition peaks.[20] A similar heating rate to TGA allows for direct correlation of thermal events.[5]

Step-by-Step Procedure:

-

Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium). Start the nitrogen purge gas at a flow rate of 20-50 mL/min.[8]

-

Sample Preparation: Tare an aluminum DSC pan and lid. Accurately weigh 2-5 mg of PAN into the pan.

-

Encapsulation: Place the lid on the pan and crimp it securely using a sample press. This prevents volatilization before decomposition.[20] Prepare an empty, crimped pan to use as a reference.

-

Loading: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Method Setup:

-

Initial Temperature: 25°C

-

Equilibration: Hold at 25°C for 2 minutes.

-

Heating Ramp: Heat from 25°C to 400°C at a rate of 10 °C/min.[9]

-

Atmosphere: Nitrogen, 20 mL/min.

-

-

Run and Data Collection: Start the experiment and record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔH_decomp).

-

Safety Considerations

This compound is an oxidizer and can intensify fires.[12] It should be stored away from combustible materials.[12] The thermal decomposition of PAN releases toxic and corrosive fumes, including oxides of nitrogen.[11][12] All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[12] Avoid heating PAN under severe confinement, as this significantly increases the risk of explosion.[18]

Conclusion

This compound is a thermally stable ionic liquid under ambient conditions, but it undergoes exothermic decomposition at elevated temperatures. A comprehensive understanding of its thermal behavior, as determined by TGA and DSC, is essential for its safe handling and application. The onset of decomposition typically occurs above 150°C, but caution is advised when heating above 80°C for extended periods. The decomposition process generates hazardous gaseous products, necessitating stringent safety protocols during thermal characterization and high-temperature applications. The standardized methods presented in this guide provide a reliable foundation for researchers to assess the thermal stability of PAN and other energetic materials, ensuring both data quality and laboratory safety.

References

- This compound | 22113-88-8 - Benchchem. (n.d.).

- Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21204-21217.

- Imperi, L., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.

- American Journal of Engineering Research (AJER). (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 1-8.

- Compo. (n.d.). SAFETY DATA SHEET.

- Xue, L., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(48), 18691-18701.

- Hiyka. (n.d.). This compound.

- Kaplan, D. L., Emerson, D. J., Riley, P. A., & Kaplan, A. M. (1984). Decomposition of Four Ammonium Nitrate Propellants.

- Hitachi High-Tech. (n.d.). DSC measurement of an ionic liquid.

- RosDok. (n.d.). Development of experimental methods for measurements of vaporization enthalpies of Ionic Liquids.

- Xue, L., et al. (2015). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. figshare.

- Atkin, R., & Warr, G. G. (2007). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. The Journal of Physical Chemistry B, 111(31), 9261-9269.

- Alfa Chemistry. (n.d.). CAS 22113-88-8 this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Chemwatch. (2008).

- Iolitec. (2022).

- Biblioteka Nauki. (n.d.). Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques).

- Bouzón-Capelo, S., et al. (2021). Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids.

- Broemmelsiek, E. J. (2021).

- Western Sydney University. (n.d.). Thermal stability of protic ionic liquids.

- Al-Zoubi, M. S., et al. (2018). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. ACS Omega, 3(10), 13655-13664.

- NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).

- Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing.

- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.

- ResearchGate. (n.d.). Results of the DSC-TG analysis of ammonium nitrate in open and closed crucibles.

- FerTech Inform. (2022). Safety considerations and hazards related to ammonium nitrate.

- Defense Technical Information Center. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA.

- Shah, K. D. (n.d.). Ammonium nitrate — decomposition, fire and explosive behaviour. IChemE.

- Semantic Scholar. (2021). Effect of Metal Sequestrants on the Decomposition of Hydroxylammonium Nitrate.

- Morin, J., & Bedjanian, Y. (2019). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A, 123(35), 7563-7571.

Sources

- 1. benchchem.com [benchchem.com]

- 2. hiyka.com [hiyka.com]

- 3. scispace.com [scispace.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 8. web.williams.edu [web.williams.edu]

- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. fertechinform.org [fertechinform.org]

- 12. iolitec.de [iolitec.de]

- 13. researchgate.net [researchgate.net]

- 14. eplab.ae.illinois.edu [eplab.ae.illinois.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. compo.de [compo.de]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. icheme.org [icheme.org]

- 19. ajer.org [ajer.org]

- 20. apps.dtic.mil [apps.dtic.mil]

Propylammonium nitrate as a protic ionic liquid

An In-depth Technical Guide to Propylammonium Nitrate: A Protic Ionic Liquid

Introduction: Beyond Conventional Solvents

In the landscape of modern chemistry and materials science, Protic Ionic Liquids (PILs) represent a fascinating class of materials, distinct from their more common aprotic counterparts. Formed through the simple neutralization of a Brønsted acid and a Brønsted base, these salts are characterized by the presence of a transferable proton, which imparts unique properties. Among them, this compound (PAN), with the chemical formula C₃H₈NH₃NO₃, has emerged as a cornerstone PIL for research and application.[1]

PAN is not merely a low-melting-point salt; it is a highly structured fluid at the nanoscale.[2] Its defining characteristic is a self-assembled, bicontinuous sponge-like nanostructure, which arises from the segregation of its polar and nonpolar moieties.[3][4][5][6] This amphiphilic nature allows it to act as a versatile solvent for a wide array of both polar and nonpolar molecules, making it a subject of intense interest in fields ranging from electrochemical systems to advanced drug delivery.[3][7][8] This guide provides a comprehensive technical overview of PAN, from its fundamental properties and synthesis to its diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Identity: Physicochemical Properties and Nanostructure

The utility of PAN is fundamentally rooted in its unique physicochemical properties, which are a direct consequence of its molecular structure. The propylammonium cation provides a nonpolar alkyl chain, while the ammonium and nitrate ions form a polar, hydrogen-bonded network.[3][9][10]

1.1. Amphiphilic Nanostructure

Unlike simple molecular solvents, PAN exhibits a high degree of organization in its bulk liquid state. Neutron diffraction studies have revealed that PAN self-assembles into a quasi-periodic, bicontinuous nanostructure (often referred to as an L₃ sponge phase).[3][9] This structure consists of interpenetrating polar and nonpolar domains:

-

Polar Domains: Comprised of the charged ammonium (NH₃⁺) and nitrate (NO₃⁻) groups, stabilized by a strong, three-dimensional hydrogen bond network.[2][9][10]

-

Nonpolar Domains: Formed by the solvophobic exclusion and subsequent aggregation of the propyl chains.[2]

This intrinsic nanostructuring is more pronounced in PAN than in its shorter-chain analogue, ethylammonium nitrate (EAN), due to the stronger van der Waals interactions and greater solvophobic effect of the longer propyl chain.[3][9] This structure is critical to its function, allowing it to dissolve a diverse range of solutes, including salts, polymers, and amphiphiles.[2]

Caption: Conceptual diagram of PAN's segregated nanostructure.

1.2. Key Physical Properties

The macroscopic properties of PAN are a reflection of its nanoscale structure. The presence of water, even in small amounts, can significantly alter these properties, particularly those related to transport phenomena like viscosity and conductivity.[7]

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Formula | C₃H₁₀N₂O₃ | N/A | [11] |

| Molecular Weight | 122.12 g/mol | N/A | [11][12] |

| Density | 1.15 g/cm³ | 25 | [12][13] |

| Melting Point | < Room Temperature | N/A | [12] |

| Viscosity | 66.4 cP | 25 | [12] |

| Thermal Stability | Stable up to 150°C | N/A | [3] |

Note: The viscosity and conductivity of PAN are highly sensitive to water content. The addition of up to 30,000 ppm (3%) of water can reduce viscosity by over 40%, a more pronounced effect than in EAN.[3][7]

Synthesis and Characterization: A Practical Workflow

The preparation and verification of PAN are straightforward processes, making it accessible for most laboratory settings.

2.1. Laboratory-Scale Synthesis Protocol

The most common method for synthesizing PAN is the direct neutralization reaction between propylamine and nitric acid.[3][14] This is an exothermic reaction that requires careful control.

Caption: Workflow for the laboratory synthesis of PAN.

Step-by-Step Methodology:

-

Preparation: Place a known molar amount of propylamine into a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice/water bath to manage the reaction exotherm.

-

Acid Addition: Add a stoichiometric equivalent (1:1 molar ratio) of concentrated nitric acid dropwise to the stirring propylamine.[3] Causality: Slow, dropwise addition while cooling is critical to prevent thermal runaway and the formation of oxidative side-products like propylammonium nitrite, which can occur at temperatures above 70°C.[3]

-

Reaction: Continue stirring in the ice bath for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

-

Purification (Water Removal): The primary impurity is water from the nitric acid solution. Remove the bulk of the water using a rotary evaporator at a bath temperature of 50–65°C.[3]

-

Final Drying: For applications sensitive to water, further dry the resulting viscous liquid under high vacuum at ~50°C for 24-48 hours until a constant weight is achieved.

-

Storage: Store the final product in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

2.2. Essential Characterization Techniques

Verifying the purity and structure of the synthesized PAN is a self-validating step crucial for reproducible research.

| Technique | Purpose | Key Observations | Reference(s) |

| NMR Spectroscopy (¹H, ¹³C) | Confirms molecular structure and purity. Monitors cation mobility. | Absence of impurity peaks. Chemical shifts correspond to propylammonium cation. | [3][10] |

| FTIR / Raman Spectroscopy | Identifies functional groups and hydrogen bonding patterns. | Broad bands in the 3000-3400 cm⁻¹ region (N-H stretching) confirm H-bonding between NH₃⁺ and NO₃⁻. | [3][15][16] |

| Differential Scanning Calorimetry (DSC) | Determines thermal stability and phase transitions (e.g., glass transition, melting). | Confirms thermal stability up to ~150°C before onset of decomposition. | [3] |

| Karl Fischer Titration | Quantifies residual water content. | Essential for applications where water content is a critical parameter (e.g., electrochemistry, viscosity studies). | [15] |

Applications in Research and Development

The unique properties of PAN have led to its exploration in a multitude of scientific and industrial domains.[10]

3.1. Advanced Solvent for Synthesis and Self-Assembly

PAN's ionic nature and distinct polar/nonpolar domains make it an exceptional solvent.[3][12] It can dissolve a wide range of organic and inorganic compounds, facilitating reactions that are challenging in conventional media.[3]

A particularly powerful application is directing the self-assembly of amphiphilic molecules (surfactants).[3][17] PAN acts as a structured medium where surfactants can form micelles, lyotropic liquid crystals, and microemulsions.[17] This is driven by solvophobic interactions, where the alkyl tails of the surfactants aggregate within PAN's nonpolar domains. This capability is of high interest for creating structured formulations.

3.2. Drug Delivery and Biological Systems

For drug development professionals, PAN offers intriguing possibilities for formulating poorly water-soluble active pharmaceutical ingredients (APIs).

-

Enhanced Solubility: By encapsulating hydrophobic APIs within the nonpolar core of micelles formed in PAN, their apparent solubility and bioavailability can be significantly enhanced.[3]

-

Stabilization of Biomolecules: The ionic liquid environment of PAN has been shown to enhance the solubility and stability of biomolecules like proteins and enzymes, opening avenues for its use in biocatalysis and pharmaceutical formulations.[3]

Caption: Encapsulation of a hydrophobic drug in a PAN micelle.

3.3. Electrochemical Devices

With its high ionic conductivity, PAN is a promising candidate for an electrolyte in next-generation energy storage technologies.[3] It has been explored in:

-

Batteries: Studies have shown that using PAN as an electrolyte in lithium-ion batteries can lead to improved charge/discharge cycles compared to traditional organic electrolytes.[3]

-

Supercapacitors and Fuel Cells: Its stability and conductivity are advantageous for these high-performance energy devices.[3][10][13]

Safety, Handling, and Environmental Considerations

While PILs are often touted for their low vapor pressure, which reduces exposure via inhalation, they are not without hazards. A thorough understanding of safety protocols is non-negotiable.

4.1. Hazard Profile

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

-

H272: May intensify fire; oxidizer.[18]

-

H315: Causes skin irritation.[18]

-

H319: Causes serious eye irritation.[18]

-

H335: May cause respiratory irritation.[18]

Handling Protocol:

-

Always handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Keep away from combustible materials due to its oxidizing properties.[18]

-

Avoid generating aerosols.

4.2. Toxicological and Environmental Profile

The comprehensive toxicological properties of PAN have not been fully investigated.[18] However, it is not currently considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[18]

The primary environmental concern stems from the nitrate anion. High concentrations of nitrates in aquatic ecosystems can be toxic to some organisms, particularly early life stages of amphibians.[19] Therefore, disposal must be conducted in accordance with local, state, and federal regulations. Avoid direct release into the environment.

Conclusion and Future Outlook

This compound is more than just a solvent; it is a nanostructured medium with tunable properties that offer solutions to persistent challenges in chemistry, materials science, and pharmacology. Its ability to organize both itself and other molecules into functional assemblies is its most powerful attribute.

Current research continues to focus on optimizing PAN's properties by modifying its structure and exploring its use in novel applications such as carbon capture and biomass processing.[3] As our understanding of the intricate relationship between its nanostructure and bulk properties deepens, the potential for designing next-generation materials and formulations based on PAN will undoubtedly expand, solidifying its role as a key player in the field of protic ionic liquids.

References

- This compound | 22113-88-8 - Benchchem. (n.d.).

-

This compound | C3H10N2O3 | CID 10197675 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Nanostructure of this compound in the presence of poly(ethylene oxide) and halide salts - PubMed. (2018, May 21). Retrieved January 8, 2026, from [Link]

-

Propyllammonium Nitrate - Hiyka. (n.d.). Retrieved January 8, 2026, from [Link]

-

Near surface properties of mixtures of this compound with n-alkanols 1. Nanostructure. - SciSpace. (n.d.). Retrieved January 8, 2026, from [Link]

-

Near surface properties of mixtures of this compound with n-alkanols 1. Nanostructure - RSC Publishing. (n.d.). Retrieved January 8, 2026, from [Link]

-

Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

-

(PDF) Near Surface Properties of Mixtures of this compound with n-Alkanols 1. Nanostructure - ResearchGate. (2015, August 10). Retrieved January 8, 2026, from [Link]

-

Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved January 8, 2026, from [Link]

-

Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. (2017, August 7). Retrieved January 8, 2026, from [Link]

-

Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures - EDXD-GROUP. (2016, September 20). Retrieved January 8, 2026, from [Link]

-

Structure of this compound/n-octanol mixtures from neutron... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

-

Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound - MDPI. (2022, December 16). Retrieved January 8, 2026, from [Link]

-

Solvation properties of protic ionic liquids 2-methoxyethylammonium nitrate, propylammonium hydrogen sulfate, and butylammonium hydrogen sulfate | Request PDF - ResearchGate. (2017, August 7). Retrieved January 8, 2026, from [Link]

-

(A) Typical synthesis of protic ILs through neutralization reaction... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Protic Ionic Liquids: Properties and Applications - ElectronicsAndBooks. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions - SciSpace. (n.d.). Retrieved January 8, 2026, from [Link]

-

Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques - AIP Publishing. (2018, April 4). Retrieved January 8, 2026, from [Link]

-

Molecular Mobility in this compound as Studied by Pulsed NMR - ResearchGate. (2022, September 23). Retrieved January 8, 2026, from [Link]

-

This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions - The Journal of Physical Chemistry B - Figshare. (n.d.). Retrieved January 8, 2026, from [Link]

-

Protic ionic liquids for sustainable uses - Green Chemistry (RSC Publishing). (2023, December 8). Retrieved January 8, 2026, from [Link]

-

Polarizability relaxation in protic ionic liquids: The case of alkylammonium nitrates. (2015, October 1). Retrieved January 8, 2026, from [Link]

-

THERMAL DECOMPOSITION OF AMMONIUM NITRATE-BASED COMPOSITES*. (n.d.). Retrieved January 8, 2026, from [Link]

-

Alkylammonium-based Protic Ionic Liquids. Part I: Preparation and Physicochemical Characterization - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Ammonium nitrate: thermal stability and explosivity modifiers. (n.d.). Retrieved January 8, 2026, from [Link]

-

Effects of Environmental Contamination and Acute Toxicity of N-Nitrate on Early Life Stages of Endemic Arboreal Frog, Polypedates cruciger (Blyth, 1852) - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

-

Spectroscopic Signatures of Hydrogen-Bonding Motifs in Protic Ionic Liquid Systems: Insights from Diethylammonium Nitrate in the Solid State - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Spectroscopic Signatures of Hydrogen-Bonding Motifs in Protic Ionic Liquid Systems: Insights from Diethylammonium Nitrate in the Solid State | The Journal of Physical Chemistry C - ACS Publications. (2021, October 27). Retrieved January 8, 2026, from [Link]

-

Thermal stability of hydroxylammonium nitrate (HAN): Role of preparatory routes. (2017, March 6). Retrieved January 8, 2026, from [Link]

-

Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products - ResearchGate. (2015, August 7). Retrieved January 8, 2026, from [Link]

-

Spectroscopy in Characterization of Materials—Developments - MDPI. (2024, May 19). Retrieved January 8, 2026, from [Link]

-

Environmental toxicants and health adversities: A review on interventions of phytochemicals. (n.d.). Retrieved January 8, 2026, from [Link]

-

Paul Walden, the discoverer of ionic liquids (and the Walden inversion). 3 - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. Protic ionic liquids for sustainable uses - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03297C [pubs.rsc.org]

- 2. Nanostructure of this compound in the presence of poly(ethylene oxide) and halide salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (PDF) Near surface properties of mixtures of this compound with n-alkanols 1. Nanostructure. (2015) | Aaron Elbourne | 16 Citations [scispace.com]

- 5. Near surface properties of mixtures of this compound with n-alkanols 1. Nanostructure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C3H10N2O3 | CID 10197675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hiyka.com [hiyka.com]

- 13. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic Signatures of Hydrogen-Bonding Motifs in Protonic Ionic Liquid Systems: Insights from Diethylammonium Nitrate in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]